molecular formula C17H16I2N2O3 B15015498 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B15015498
M. Wt: 550.13 g/mol
InChI Key: RZLMOHALWMOXSI-DNTJNYDQSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both phenoxy and hydrazide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative.

    Substitution: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy, hydrazide, and diiodophenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16I2N2O3

Molecular Weight

550.13 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16I2N2O3/c1-10-3-4-14(5-11(10)2)24-9-16(22)21-20-8-12-6-13(18)7-15(19)17(12)23/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+

InChI Key

RZLMOHALWMOXSI-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)C

Origin of Product

United States

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